IRE1alpha kinase-IN-1

概要

説明

IRE1alpha kinase-IN-1 is a compound that targets inositol-requiring enzyme 1, a bifunctional serine/threonine kinase and endoribonuclease. This enzyme is a major mediator of the unfolded protein response during endoplasmic reticulum stress. The compound is known for its potential therapeutic applications, particularly in diseases associated with endoplasmic reticulum stress, such as cancer, neurodegenerative disorders, and metabolic diseases .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of IRE1alpha kinase-IN-1 involves several steps, including the preparation of the core structure and the introduction of functional groups that enhance its binding affinity and specificity. The synthetic route typically starts with the preparation of a suitable precursor, followed by a series of chemical reactions such as nucleophilic substitution, oxidation, and reduction. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and minimize impurities. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the production process. Quality control measures, such as high-performance liquid chromatography and mass spectrometry, are employed to ensure the consistency and quality of the final product .

化学反応の分析

Types of Reactions

IRE1alpha kinase-IN-1 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce or modify functional groups.

Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Substitution: Nucleophilic and electrophilic substitution reactions are common in the modification of the compound’s structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane and ethanol .

Major Products

The major products formed from these reactions depend on the specific modifications being made. For example, oxidation reactions may introduce hydroxyl or carbonyl groups, while substitution reactions can result in the formation of new carbon-nitrogen or carbon-sulfur bonds .

科学的研究の応用

IRE1alpha kinase-IN-1 has a wide range of scientific research applications:

Chemistry: It is used as a tool compound to study the unfolded protein response and its role in cellular stress responses.

Biology: The compound is employed in research on cell fate decisions, particularly in the context of endoplasmic reticulum stress and apoptosis.

Medicine: this compound is investigated for its potential therapeutic applications in cancer, neurodegenerative diseases, and metabolic disorders. .

Industry: The compound is used in the development of new therapeutic agents and in the study of protein folding and quality control mechanisms in the endoplasmic reticulum

作用機序

IRE1alpha kinase-IN-1 exerts its effects by inhibiting the kinase activity of inositol-requiring enzyme 1. This inhibition prevents the enzyme from undergoing autophosphorylation and oligomerization, which are necessary for its activation. As a result, the compound blocks the downstream signaling pathways associated with the unfolded protein response, including the splicing of X-box binding protein 1 messenger RNA and the regulated decay of messenger RNA. This leads to the modulation of cellular stress responses and can induce apoptosis in cancer cells .

類似化合物との比較

Similar Compounds

PERK inhibitors: These compounds target protein kinase RNA-like endoplasmic reticulum kinase, another key player in the unfolded protein response.

ATF6 inhibitors: These compounds inhibit activating transcription factor 6, which is involved in the upregulation of chaperones during endoplasmic reticulum stress.

Uniqueness

IRE1alpha kinase-IN-1 is unique in its dual inhibition of both the kinase and endoribonuclease activities of inositol-requiring enzyme 1. This dual inhibition allows for a more comprehensive modulation of the unfolded protein response compared to compounds that target only one aspect of the pathway. Additionally, this compound has shown promising results in preclinical studies, particularly in the context of cancer therapy .

特性

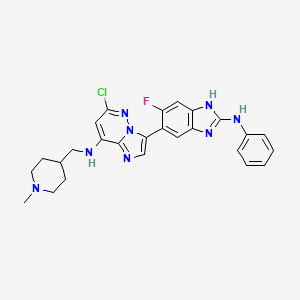

IUPAC Name |

3-(2-anilino-6-fluoro-1H-benzimidazol-5-yl)-6-chloro-N-[(1-methylpiperidin-4-yl)methyl]imidazo[1,2-b]pyridazin-8-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26ClFN8/c1-35-9-7-16(8-10-35)14-29-22-13-24(27)34-36-23(15-30-25(22)36)18-11-20-21(12-19(18)28)33-26(32-20)31-17-5-3-2-4-6-17/h2-6,11-13,15-16,29H,7-10,14H2,1H3,(H2,31,32,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPRAHARGXSNSSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)CNC2=CC(=NN3C2=NC=C3C4=CC5=C(C=C4F)NC(=N5)NC6=CC=CC=C6)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26ClFN8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

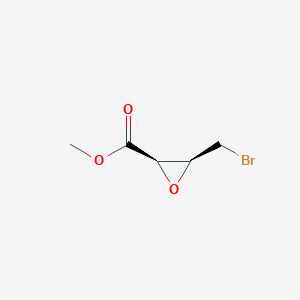

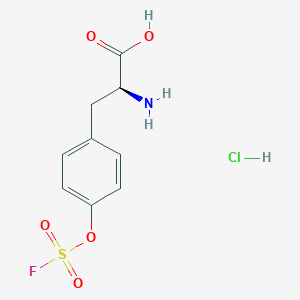

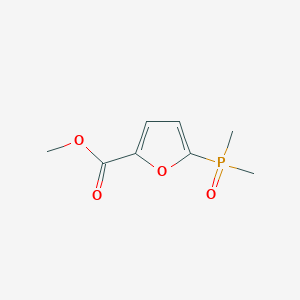

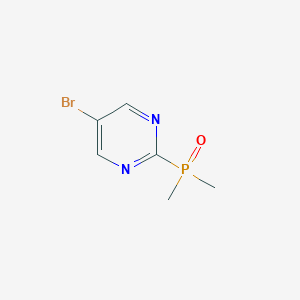

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

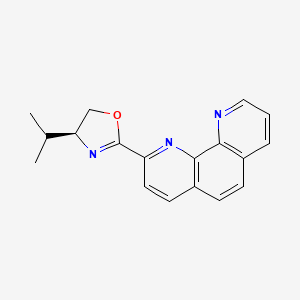

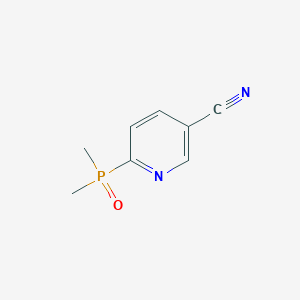

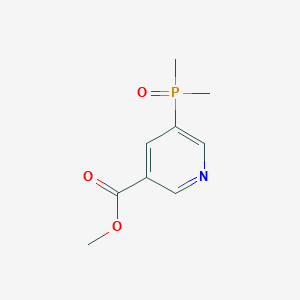

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,4',4'',4'''-([2,2'-Bi(1,3-dithiolylidene)]-4,4',5,5'-tetrayl)tetrabenzaldehyde](/img/structure/B8139915.png)

![3-fluoro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine;dihydrochloride](/img/structure/B8139925.png)

![rel-tert-Butyl (3aR,6aR)-3a-(hydroxymethyl)hexahydro-5H-furo[2,3-c]pyrrole-5-carboxylate](/img/structure/B8139931.png)

![[3-(Difluoromethyl)bicyclo[1.1.1]pentan-1-yl]methanol](/img/structure/B8139939.png)